![molecular formula C15H18N4O3 B2663370 5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1797861-12-1](/img/structure/B2663370.png)
5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, and a pyrazole ring . Cyclopropyl is a three-membered carbon ring . Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Pyrazole is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The isoxazole and pyrazole rings are aromatic, meaning they are stable and can participate in pi stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds with these types of rings are stable and have moderate polarity .Scientific Research Applications
Synthesis and Characterization
- Compounds with structural similarities have been synthesized and characterized for their potential applications. For example, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Antitumor and Anticancer Activity
- Some derivatives have shown promise as antitumor agents. Stevens et al. (1984) discussed the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, highlighting its curative activity against leukemia (Stevens et al., 1984).
- Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic and anti-5-lipoxygenase activities, indicative of potential anticancer properties (Rahmouni et al., 2016).
Antibacterial and Antimicrobial Applications
- Palkar et al. (2017) discussed the synthesis of pyrazole derivatives with potential antibacterial properties, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Novel Synthesis Methods
- Various novel synthesis methods for related compounds have been explored. For instance, Grošelj et al. (2001) studied the cycloadditions of various 1,3-dipoles for the synthesis of spirohydantoin derivatives (Grošelj et al., 2001).
Molecular Modeling and Structure-Activity Relationship Studies
- Vicentini et al. (2005) conducted molecular modeling studies on pyrazole derivatives to understand the structural determinants of their activity, especially as inhibitors of photosynthetic electron transport (Vicentini et al., 2005).
Future Directions
Properties
IUPAC Name |
5-cyclopropyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19-13-4-5-21-8-10(13)12(17-19)7-16-15(20)11-6-14(22-18-11)9-2-3-9/h6,9H,2-5,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEXWIVCZBZPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
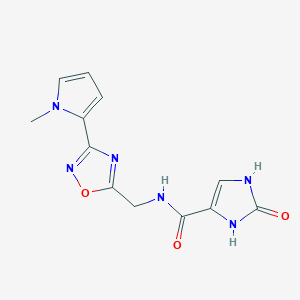
![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
![4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[phenyl(4-phenylpiperazin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2663290.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2663291.png)
![(E)-N'-[(2-chloro-4-fluorophenyl)methoxy]-N-(3-cyano-4-methoxypyridin-2-yl)methanimidamide](/img/structure/B2663292.png)
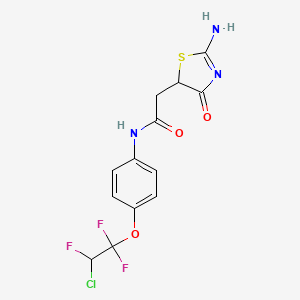
![N-(2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2663296.png)
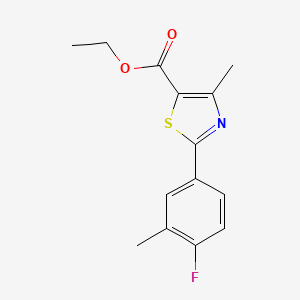
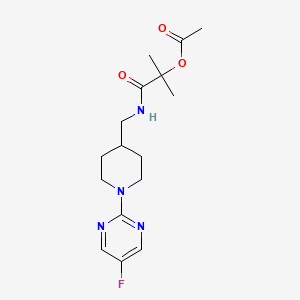
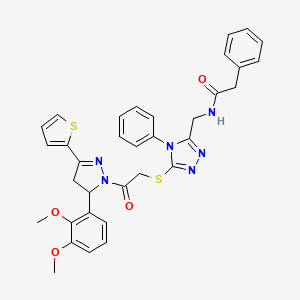
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2663306.png)
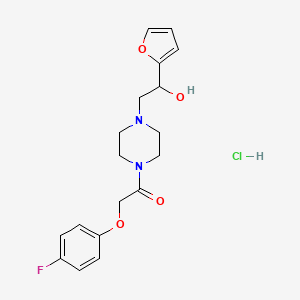
![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)
![N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2663310.png)
